Ethyl 2-[4-(dimethylamino)phenyl]acetate
Description
Ethyl 2-[4-(dimethylamino)phenyl]acetate (CAS: Not explicitly provided, molecular formula: C₁₂H₁₇NO₂) is a phenylacetate derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the para position of the aromatic ring. The compound has been structurally elucidated via X-ray crystallography, revealing a triclinic crystal system (space group P1) with unit cell parameters a = 8.7196 Å, b = 10.4133 Å, c = 11.3658 Å, and angles α = 79.312°, β = 74.393°, γ = 89.781° . The molecular packing is stabilized by C–H···N and C–H···O hydrogen bonds, forming layered structures parallel to the bc plane . This compound is synthesized via condensation reactions involving sodium persulfate adducts and dimethylformamide (DMF) as a solvent, followed by recrystallization from ethyl acetate .
Key properties include:
- Molecular weight: 223.27 g/mol (calculated from formula).
- Melting point: Not explicitly reported, but analogs suggest a range of 56–174°C .
Properties
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)9-10-5-7-11(8-6-10)13(2)3/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIIZSBWKSPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The dimethylamino group in the target compound distinguishes it from analogs with alternative substituents. Below is a comparative analysis:
Physicochemical and Electronic Properties
- Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar analogs like ethyl 4-benzyloxyphenylacetate .
- Electronic Effects: The –N(CH₃)₂ group is a strong electron donor, increasing the electron density of the aromatic ring. This contrasts with electron-withdrawing groups (e.g., –NO₂ in intermediates for compound 4), which reduce reactivity in electrophilic substitutions .
- Hydrogen Bonding: The target compound exhibits intermolecular C–H···N/O interactions, stabilizing its layered crystal structure . In contrast, Ethyl 2-(4-aminophenoxy)acetate forms intramolecular hydrogen bonds between –NH₂ and ester carbonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
